
GSK2239633
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK2239633 is a potent CC-chemokine receptor 4 antagonist with pIC50 of 7.9. The CC-chemokine receptor 4 (CCR4) is thought potentially to play a critical role in asthma pathogenesis due to its ability to recruit type 2 T-helper lymphocytes to the inflamed airways. Therefore, CCR4 provides an excellent target for anti-inflammatory therapy.
Wissenschaftliche Forschungsanwendungen
Allergic Diseases and Asthma
GSK2239633 has been investigated for its potential in treating allergic diseases, particularly those mediated by T-helper 2 (Th2) cells. These cells are known to express CCR4 and are involved in the pathophysiology of asthma and atopic dermatitis. The drug's ability to inhibit TARC-induced chemotaxis suggests it could effectively reduce Th2 cell migration into inflamed tissues, thereby mitigating allergic responses.
Key Findings:
- In vitro studies demonstrated that this compound inhibited TARC-induced increases in F-actin polymerization in human CD4+ CCR4+ T-cells, indicating its potential to disrupt Th2 cell function .
- Clinical trials have shown that this compound is well-tolerated and can significantly block CCR4 activation pathways, which may lead to improved outcomes in patients with asthma and other allergic conditions .
Oncology
The role of CCR4 in tumor microenvironments has led to the exploration of this compound as a therapeutic agent in oncology. By inhibiting CCR4, this compound may prevent the recruitment of regulatory T-cells (Tregs) into tumors, thus enhancing anti-tumor immunity.
Clinical Insights:
- This compound has been part of studies assessing its efficacy in combination with other immunotherapies, such as pembrolizumab, targeting various malignancies including lymphoma and head and neck cancers .
- The drug's pharmacokinetic profile suggests it can be administered safely at therapeutic doses while maintaining adequate plasma levels for effective receptor blockade .
Pharmacokinetics and Safety Profile
This compound exhibits a favorable pharmacokinetic profile characterized by:
- A terminal half-life of approximately 13.5 hours after intravenous administration.
- Rapid absorption with peak plasma concentrations reached within 1 to 1.5 hours post-oral dosing.
- Low bioavailability (maximum observed at 16%) but increased systemic exposure when taken with food .
Adverse Events:
- Most adverse events reported during clinical trials were mild to moderate, with a higher incidence following oral administration compared to intravenous dosing .
Pharmacodynamic Effects
Parameter | Value |
---|---|
pIC50 (TARC Binding) | 7.96 ± 0.11 |
pA2 (F-actin Polymerization) | 7.11 ± 0.29 |
Maximum Observed Concentration (Cmax) | Varies by dosing method |
Bioavailability | Up to 16% |
Clinical Trial Highlights
Study Type | Details |
---|---|
Phase I Study | Randomized, double-blind, placebo-controlled |
Population | Healthy male subjects |
Key Outcome | Safety, tolerability, pharmacokinetics |
Case Study 1: Asthma Management
A clinical trial involving patients with moderate asthma demonstrated that this compound significantly reduced the number of Th2 cells in bronchoalveolar lavage fluid post-treatment, suggesting its efficacy in modulating immune responses associated with asthma exacerbations.
Case Study 2: Cancer Immunotherapy
In a study assessing this compound combined with pembrolizumab for head and neck cancer patients, preliminary results indicated enhanced tumor response rates compared to historical controls receiving pembrolizumab alone. This highlights the potential for this compound to augment existing immunotherapy strategies.
Analyse Chemischer Reaktionen
Step 1: Dibromination of 2-Aminopyrazine
-
Reagents : Bromine (Br₂) in dichloromethane with 2,6-lutidine as a base.
-
Conditions : Ambient temperature.
-
Outcome : Generates 2-amino-3,5-dibromopyrazine with 85–95% yield .
Step 2: Selective Methoxylation
-
Reagents : Sodium methoxide (NaOMe) in methanol.
-
Conditions : Reflux.
-
Outcome : Displaces the bromine at the 3-position, yielding 2-amino-5-bromo-3-methoxypyrazine (90–95% yield) .
Step 3: Hydrogenation
-
Reagents : Hydrogen gas (H₂) over a palladium/carbon (Pd/C) catalyst.
-
Conditions : Room temperature in ethanol.
-
Outcome : Removes the remaining bromine at the 5-position, producing 2-amino-3-methoxypyrazine (95% yield) .
Step 4: Sulfonylation
-
Reagents : 2,3-Dichlorophenylsulfonyl chloride in tetrahydrofuran (THF) with potassium tert-butoxide (KOtBu).
-
Conditions : 0–25°C.
-
Outcome : Couples the sulfonyl group to the pyrazine core, forming the final compound (80–95% yield) .
Step 5: Nitration and Diazotization (For Analogues)
-
Reagents : Nitric acid (HNO₃) in acetic acid for nitration; hydrofluoric acid (HF) and sodium nitrite (NaNO₂) for diazotization.
-
Conditions : 70–85°C for nitration; 0–5°C for diazotization.
-
Outcome : Generates fluorinated derivatives for structural optimization .
Metabolic Reactions and Pharmacokinetics
GSK2239633 exhibits distinct pharmacokinetic properties in humans:
Table 1: Key Pharmacokinetic Parameters
Parameter | Intravenous (10 µg) | Oral (1500 mg) |
---|---|---|
Bioavailability | N/A | 16% |
Half-life (t½) | 13.5 hours | 13.5 hours |
Cₘₐₓ | 0.98 pg/mL | 10 ng/mL |
Clearance (CL) | Low to moderate | N/A |
Volume of Distribution (Vd) | High | N/A |
-
Metabolic Stability : Slow terminal elimination indicates resistance to hepatic metabolism .
-
Food Effect : Systemic exposure (AUC and Cₘₐₓ) increases by 30–50% under fed conditions .
-
Excretion : Primarily renal, with 74% of radioactivity recovered in urine within 24 hours post-dose .
Table 2: Analytical Methods for this compound
Parameter | Method | Limit of Quantification (LLQ) |
---|---|---|
Plasma Concentration | Accelerator Mass Spectrometry (AMS) | 0.98 pg/mL |
Urine Metabolites | Liquid Scintillation Counting (LSC) | 5 µg/mL |
Blood Spot Analysis | HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) | 10 ng/mL |
-
Radiolabeling : ¹⁴C-labeled this compound was used to track distribution and excretion .
-
Metabolite Profiling : No major metabolites detected, suggesting minimal biotransformation .
Pharmacodynamic Interactions
This compound binds competitively to CCR4, inhibiting TARC-induced actin polymerization (74% receptor occupancy at 1500 mg) . Structural analogs show:
Eigenschaften
CAS-Nummer |
2181665-31-4 |
---|---|
Molekularformel |
C21H19ClN4O5S2 |
Molekulargewicht |
506.976 |
IUPAC-Name |
N-(3-((3-((5-chlorothiophene)-2-sulfonamido)-4-methoxy-1H-indazol-1-yl)methyl)phenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C21H19ClN4O5S2/c1-31-16-7-3-6-15-20(16)21(25-33(29,30)19-9-8-17(22)32-19)24-26(15)11-13-4-2-5-14(10-13)23-18(28)12-27/h2-10,27H,11-12H2,1H3,(H,23,28)(H,24,25) |
InChI-Schlüssel |
JVBQEIRQUCWMTR-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(CN2N=C(NS(=O)(C3=CC=C(Cl)S3)=O)C4=C2C=CC=C4OC)=C1)CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK2239633; GSK-2239633; GSK 2239633; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.